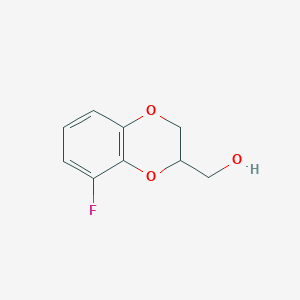
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: is an organic compound that belongs to the class of benzodioxins This compound features a fluorine atom at the 8th position and a methanol group attached to the 2nd position of a 2,3-dihydro-1,4-benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Formation of Benzodioxin Ring: The precursor undergoes a cyclization reaction to form the 1,4-benzodioxin ring. This step often involves the use of reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Introduction of Fluorine: The fluorine atom is introduced at the 8th position through a halogenation reaction, using reagents like N-fluorobenzenesulfonimide or Selectfluor.
Methanol Group Addition: The final step involves the addition of a methanol group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a tosylate or mesylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom and methanol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(8-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.
(8-Iodo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with an iodine atom instead of fluorine.
Uniqueness: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
InChI Key |
XCEWPVHFPPXOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC=C2F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
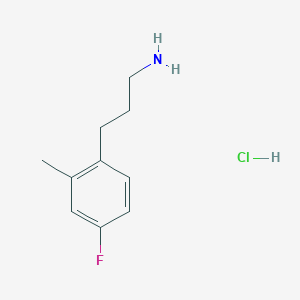

![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
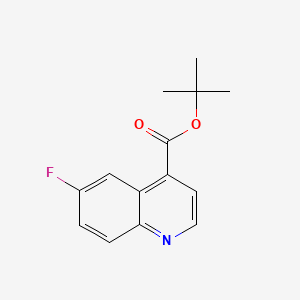
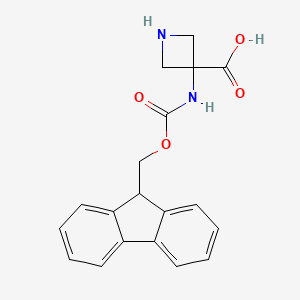
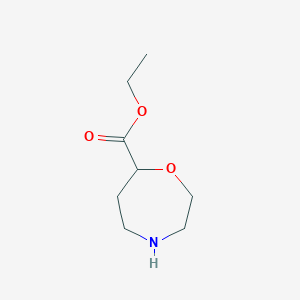
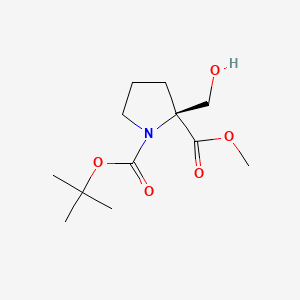
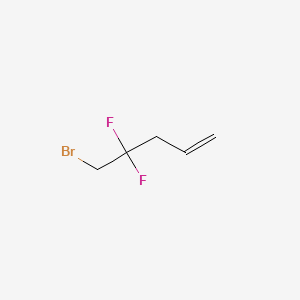
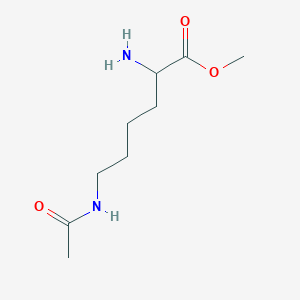
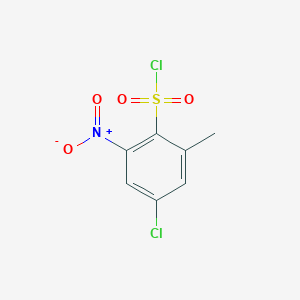
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
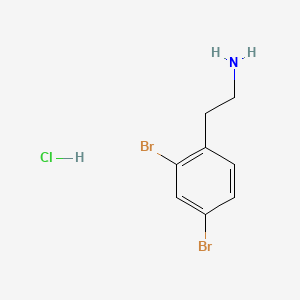
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
